molecular formula C24H19N3O4S2 B2745428 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide CAS No. 865176-02-9

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide

Cat. No. B2745428
CAS RN: 865176-02-9
M. Wt: 477.55
InChI Key: HZRHCLRGDXXUAK-LCUIJRPUSA-N
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Description

“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide” is a chemical compound . It is a derivative of thiazolo[5,4-d]thiazoles, which are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of sulfonamide derivatives, including those similar to "(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide," often involves innovative approaches to create compounds with potential biological activity. For instance, Hemming and Loukou (2004) described the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones, showcasing a methodology that could be relevant for synthesizing complex sulfonamides (Hemming & Loukou, 2004). Similarly, Rafiee Pour et al. (2019) explored the solvent-free synthesis of novel sulfonamides containing a 2-amino-1,3-thiazole fragment, demonstrating an efficient method that contributes to the field of sulfonamide synthesis with potential antimicrobial applications (Rafiee Pour et al., 2019).

properties

IUPAC Name

4-benzoyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S2/c1-2-14-27-20-13-12-19(33(25,30)31)15-21(20)32-24(27)26-23(29)18-10-8-17(9-11-18)22(28)16-6-4-3-5-7-16/h2-13,15H,1,14H2,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRHCLRGDXXUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide

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